molecular formula C17H16FN5O3 B10967512 1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea

1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea

Cat. No.: B10967512
M. Wt: 357.34 g/mol
InChI Key: MGILQIXJAMGNNO-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA typically involves the reaction of 2-fluoroaniline with 7-morpholino-2,1,3-benzoxadiazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)THIOUREA
  • N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)CARBAMATE

Uniqueness

N-(2-FLUOROPHENYL)-N’-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, while the morpholino group improves its solubility and interaction with biological targets.

Properties

Molecular Formula

C17H16FN5O3

Molecular Weight

357.34 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)urea

InChI

InChI=1S/C17H16FN5O3/c18-11-3-1-2-4-12(11)19-17(24)20-13-5-6-14(16-15(13)21-26-22-16)23-7-9-25-10-8-23/h1-6H,7-10H2,(H2,19,20,24)

InChI Key

MGILQIXJAMGNNO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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